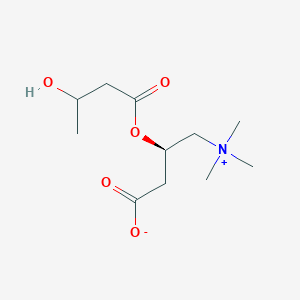

Hydroxybutyrylcarnitine

Description

Hydroxybutyrylcarnitine is a natural product found in Euglena gracilis with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

875668-57-8 |

|---|---|

Molecular Formula |

C11H21NO5 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(3R)-3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m1/s1 |

InChI Key |

UEFRDQSMQXDWTO-YGPZHTELSA-N |

Isomeric SMILES |

CC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |

Canonical SMILES |

CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 3-Hydroxybutyrylcarnitine in Fatty Acid Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyrylcarnitine (B12108761) is a short-chain acylcarnitine that plays a significant role in fatty acid metabolism and energy homeostasis.[1] It is an ester formed from 3-hydroxybutyric acid and carnitine.[1] Acylcarnitines are crucial for transporting acyl-groups, such as organic and fatty acids, from the cytoplasm into the mitochondria for beta-oxidation, the primary process of fatty acid breakdown to produce energy.[2] This technical guide provides a comprehensive overview of the role of 3-hydroxybutyrylcarnitine in fatty acid oxidation, its biosynthesis, and its implications in various metabolic states.

Biosynthesis and Metabolic Pathways

3-Hydroxybutyrylcarnitine is formed through the esterification of 3-hydroxybutyric acid with carnitine.[1] This reaction is catalyzed by carnitine acyltransferases, a family of enzymes that facilitate the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine.[3][4] The formation of 3-hydroxybutyrylcarnitine is closely linked to both fatty acid oxidation and ketogenesis.

There are two primary stereoisomers of 3-hydroxybutyrylcarnitine, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, which originate from different metabolic pathways.[5]

-

L-3-hydroxybutyrylcarnitine is formed from L-3-hydroxybutyryl-CoA, an intermediate in the beta-oxidation of fatty acids.[5]

-

D-3-hydroxybutyrylcarnitine , also known as ketocarnitine, is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB).[5][6] During periods of ketosis, such as fasting, the production of D-3HB increases, leading to a subsequent rise in D-3-hydroxybutyrylcarnitine.[5][6] Studies have shown that in a state of fasting-induced ketosis, the concentration of D-3-hydroxybutyrylcarnitine in muscle is significantly higher than that of the L-isomer.[5]

The synthesis of D-3-hydroxybutyrylcarnitine from D-3HB can occur via an acyl-CoA synthetase reaction in various tissues, including muscle.[5]

Role in Fatty Acid Oxidation

The primary role of the carnitine shuttle is to transport long-chain fatty acids into the mitochondrial matrix for beta-oxidation.[7] While 3-hydroxybutyrylcarnitine is a short-chain acylcarnitine, its formation is intrinsically linked to the overall process of fatty acid metabolism. The generation of L-3-hydroxybutyrylcarnitine is a direct consequence of the beta-oxidation of fatty acids.

In situations of high fatty acid flux, such as fasting or a high-fat diet, the rate of beta-oxidation increases. This can lead to an accumulation of short- and medium-chain acyl-CoAs within the mitochondria. The conversion of these acyl-CoAs to their corresponding acylcarnitines, including 3-hydroxybutyrylcarnitine, serves as a mechanism to buffer the intramitochondrial CoA pool, freeing up CoA for other metabolic processes.[4]

Clinical Significance and Association with Metabolic Disorders

Elevated levels of 3-hydroxybutyrylcarnitine have been associated with several metabolic disorders, making it a potential biomarker for these conditions.

-

Insulin (B600854) Resistance and Type 2 Diabetes: Studies have shown that individuals with prediabetes and type 2 diabetes have elevated plasma concentrations of 3-hydroxybutyrylcarnitine.[2][8] This has led to the suggestion that increased levels of this metabolite may be indicative of impaired fatty acid oxidation and mitochondrial dysfunction, which are characteristic features of insulin resistance.[8]

-

Inborn Errors of Metabolism: 3-hydroxybutyrylcarnitine is a key diagnostic marker for certain inborn errors of fatty acid oxidation.

-

Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Deficiency: In this disorder, the deficiency of the SCHAD enzyme leads to the accumulation of L-3-hydroxybutyryl-CoA, resulting in a significant increase in L-3-hydroxybutyrylcarnitine levels.[2]

-

Mitochondrial Trifunctional Protein (MTP) Deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: These disorders also affect the beta-oxidation of long-chain fatty acids and can lead to the accumulation of various hydroxyacylcarnitines.[9]

-

-

Ketosis: As previously mentioned, levels of D-3-hydroxybutyrylcarnitine are elevated during states of ketosis, such as prolonged fasting.[5][6]

Quantitative Data

The concentration of 3-hydroxybutyrylcarnitine in biological fluids can vary depending on the physiological or pathological state.

| Condition | Specimen | Concentration (µM) | Reference |

| Healthy Adults | Blood | 0.04 ± 0.02 | [10] |

| Blood | 0.05 ± 0 | [10] | |

| Prediabetes | Serum | Higher than normal glucose tolerance | [11] |

| Type 2 Diabetes | Serum | Higher than prediabetic individuals | [11] |

| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency | Plasma | 1.45 (Reference: 0.05–0.44) | [12] |

Experimental Protocols

The analysis of 3-hydroxybutyrylcarnitine and other acylcarnitines is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Plasma/Serum:

-

To 100 µL of plasma or serum, add an internal standard solution containing isotopically labeled acylcarnitines.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent, such as the initial mobile phase of the LC-MS/MS system.

Dried Blood Spots (DBS):

-

Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

-

Add 100 µL of a methanol (B129727) solution containing the internal standards.

-

Incubate the plate with shaking for 30 minutes to extract the acylcarnitines.

-

Transfer the methanol extract to a new plate and proceed with derivatization or direct injection.

LC-MS/MS Analysis

-

Chromatographic Separation: Employ a reversed-phase or HILIC column to separate the different acylcarnitine species. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, is commonly used.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acylcarnitine are monitored for quantification. The precursor ion for all acylcarnitines is the protonated molecule [M+H]+, which fragments to a characteristic product ion at m/z 85.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. proteopedia.org [proteopedia.org]

- 4. The carnitine acyltransferases and their role in modulating acyl-CoA pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyrylcarnitine (HMDB0013127) [hmdb.ca]

- 11. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Severe clinical manifestation of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency associated with two novel mutations: a case report - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Hydroxybutyrylcarnitine: A Technical Guide for Researchers

An in-depth exploration of 3-hydroxybutyrylcarnitine's role in human metabolism, disease pathology, and its utility as a clinical biomarker.

Introduction

3-Hydroxybutyrylcarnitine (B12108761) (C4-OH) is a short-chain acylcarnitine that has garnered significant attention in the scientific community for its multifaceted role in human physiology and pathophysiology.[1][2] As an ester of carnitine and 3-hydroxybutyric acid, it sits (B43327) at the crossroads of fatty acid oxidation and ketone body metabolism.[2][3] This guide provides a comprehensive technical overview of the biological functions of 3-hydroxybutyrylcarnitine, its significance as a biomarker, and the experimental methodologies used for its study, tailored for researchers, scientists, and drug development professionals.

Core Biological Functions

The primary role of acylcarnitines, including 3-hydroxybutyrylcarnitine, is to facilitate the transport of acyl groups, such as fatty acids, from the cytoplasm into the mitochondrial matrix for energy production via β-oxidation.[1][4] 3-Hydroxybutyrylcarnitine is unique in that it exists as two stereoisomers, L- and D-3-hydroxybutyrylcarnitine, which originate from distinct metabolic pathways.

L-3-Hydroxybutyrylcarnitine is an intermediate in the β-oxidation of fatty acids. Its formation from L-3-hydroxybutyryl-CoA is a key step in this energy-generating process.[3]

D-3-Hydroxybutyrylcarnitine , also known as ketocarnitine, is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB).[3] During periods of fasting or ketosis, the production of D-3HB increases, leading to a subsequent rise in D-3-hydroxybutyrylcarnitine levels in tissues such as muscle.[3] This conversion is facilitated by an acyl-CoA synthetase reaction.[3]

Metabolic Pathways and Logical Relationships

The metabolic origins of 3-hydroxybutyrylcarnitine are depicted in the following pathway diagram, illustrating its connection to both fatty acid oxidation and ketogenesis.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyrylcarnitine (HMDB0013127) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

Hydroxybutyrylcarnitine: A Key Biomarker for the Objective Assessment of Ketosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The growing interest in ketogenic diets for therapeutic and wellness purposes has created a critical need for reliable biomarkers to objectively monitor the metabolic state of ketosis. While blood beta-hydroxybutyrate (BHB) is the current gold standard, 3-hydroxybutyrylcarnitine (B12108761) (C4OH-carnitine) is emerging as a stable and informative marker that reflects the flux of ketone bodies. This technical guide provides a comprehensive overview of 3-hydroxybutyrylcarnitine as a biomarker for ketosis, detailing its biochemical origins, analytical methodologies for its quantification, and its correlation with physiological and pathological ketogenic states. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in areas where the precise monitoring of ketosis is essential.

Introduction: The Need for Robust Ketosis Biomarkers

Ketosis is a metabolic state characterized by elevated levels of ketone bodies in the blood, resulting from a shift in energy metabolism from carbohydrates to fats. This state can be induced by prolonged fasting, a very low-carbohydrate, high-fat ketogenic diet, or in pathological conditions such as diabetic ketoacidosis.[1] The ability to accurately monitor the degree of ketosis is paramount for the safety and efficacy of ketogenic therapies and for research into their mechanisms of action. 3-hydroxybutyrylcarnitine, a derivative of the primary ketone body D-3-hydroxybutyrate (D-3HB), offers a valuable tool for this purpose.[2]

Biochemical Basis of 3-Hydroxybutyrylcarnitine Formation in Ketosis

During ketosis, the liver produces large quantities of ketone bodies, primarily acetoacetate (B1235776) and D-3-hydroxybutyrate (also known as beta-hydroxybutyrate or BHB), from the beta-oxidation of fatty acids.[1][3] While the majority of D-3HB is utilized by extrahepatic tissues as an energy source, a portion can be converted to D-3-hydroxybutyrylcarnitine.[2] This conversion is thought to occur via an acyl-CoA synthetase reaction, forming 3-hydroxybutyryl-CoA, which is then esterified with carnitine.[2][4]

The formation of D-3-hydroxybutyrylcarnitine is significant as it appears to be directly linked to the production and flux of D-3HB.[2] Studies have shown a strong positive correlation between plasma concentrations of 3-hydroxybutyrylcarnitine and BHB, indicating that as ketone production increases, so does the formation of this carnitine ester.[5] This makes 3-hydroxybutyrylcarnitine a reliable indicator of the body's ketogenic state.[5]

Figure 1: Biochemical pathway of D-3-hydroxybutyrylcarnitine formation.

Quantitative Data on this compound and BHB Levels

The concentration of 3-hydroxybutyrylcarnitine and BHB in plasma or serum varies significantly depending on the metabolic state. The following tables summarize typical concentration ranges.

Table 1: Plasma/Serum 3-Hydroxybutyrylcarnitine (C4OH) Reference Ranges

| Age Group | Concentration Range (nmol/mL) |

| ≤ 7 days | < 0.13 |

| 8 days - 7 years | < 0.51 |

| ≥ 8 years | < 0.18 |

| All Ages | 0.00 - 0.40 |

Data sourced from UI Health Care and Acylcarnitine Reference Values.[6][7]

Table 2: Blood Beta-Hydroxybutyrate (BHB) Levels in Different Ketogenic States

| Metabolic State | BHB Concentration (mmol/L) |

| Normal (Non-ketotic) | ~0.1 |

| Nutritional Ketosis | 0.5 - 3.0 |

| Starvation Ketosis | 5 - 10 |

| Diabetic Ketoacidosis (DKA) | 15 - 25 |

Data sourced from PCNA and Virta Health.[8][9]

Experimental Protocols for the Measurement of 3-Hydroxybutyrylcarnitine

The gold standard for the quantification of 3-hydroxybutyrylcarnitine and other acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS) for improved specificity.[9]

Sample Collection and Preparation

-

Blood Collection: Draw a blood sample into a heparinized tube. It is recommended to collect the specimen just prior to a scheduled meal or feeding.[6]

-

Plasma Separation: Centrifuge the blood sample to separate the plasma.

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a known concentration of a deuterated internal standard (e.g., D3-3-hydroxybutyrylcarnitine). This step removes proteins that can interfere with the analysis.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization (Butylation): Reconstitute the dried residue in 50 µL of 3N butanolic HCl. Seal the tube and incubate at 65°C for 20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.

-

Final Evaporation and Reconstitution: Evaporate the butanolic HCl to dryness and reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Figure 2: Experimental workflow for 3-hydroxybutyrylcarnitine analysis.

LC-MS/MS Analysis

-

Chromatography: Separation of butylated acylcarnitines is typically achieved using a C18 reversed-phase column with a gradient elution of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored. For butylated 3-hydroxybutyrylcarnitine, a common precursor ion is the [M+H]+ ion, and a characteristic product ion is m/z 85, which is common to all carnitine esters.

Logical Relationship and Clinical Utility

The measurement of 3-hydroxybutyrylcarnitine provides a clear and objective window into the ketogenic state of an individual. Its strong correlation with BHB, the primary circulating ketone body, validates its use as a reliable biomarker.

Figure 3: Logical relationship of 3-hydroxybutyrylcarnitine to ketosis.

The clinical utility of measuring 3-hydroxybutyrylcarnitine extends to several areas:

-

Monitoring Ketogenic Diets: For patients on ketogenic diets for epilepsy, cancer, or metabolic disorders, 3-hydroxybutyrylcarnitine levels can provide an objective measure of dietary adherence and the degree of ketosis achieved.

-

Inborn Errors of Metabolism: Elevated levels of 3-hydroxybutyrylcarnitine can be indicative of certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, particularly during periods of catabolic stress.[5]

-

Drug Development: In the development of drugs that may impact fatty acid metabolism or induce ketosis as a therapeutic effect or a side effect, monitoring 3-hydroxybutyrylcarnitine can provide valuable pharmacokinetic and pharmacodynamic data.

Conclusion

3-Hydroxybutyrylcarnitine has emerged as a robust and reliable biomarker for the objective assessment of ketosis. Its biochemical link to the primary ketone body D-3-hydroxybutyrate, coupled with well-established and sensitive analytical methods for its quantification, makes it an invaluable tool for researchers, clinicians, and drug development professionals. The integration of 3-hydroxybutyrylcarnitine measurement into clinical and research protocols will undoubtedly enhance our understanding and application of ketogenic metabolic states.

References

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Ketogenic diet versus ketoacidosis: what determines the influence of ketone bodies on neurons? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetes.co.uk [diabetes.co.uk]

- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acylcarnitine Profile [healthcare.uiowa.edu]

- 7. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]

- 8. pcna.net [pcna.net]

- 9. Ketosis vs ketoacidosis: What is the difference? [virtahealth.com]

Endogenous Synthesis of Hydroxybutyrylcarnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybutyrylcarnitine exists as two primary stereoisomers, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, each originating from distinct metabolic pathways. L-3-hydroxybutyrylcarnitine is an intermediate in the mitochondrial β-oxidation of fatty acids. In contrast, D-3-hydroxybutyrylcarnitine is primarily synthesized from the ketone body D-3-hydroxybutyrate, particularly during periods of ketosis. The endogenous synthesis of these molecules is of significant interest due to their roles as biomarkers in various metabolic disorders, including inborn errors of metabolism and conditions associated with insulin (B600854) resistance. This guide provides a detailed overview of the synthesis pathways, quantitative data, and experimental protocols relevant to the study of this compound.

Endogenous Synthesis Pathways

L-3-Hydroxybutyrylcarnitine Synthesis

The synthesis of L-3-hydroxybutyrylcarnitine is intrinsically linked to the mitochondrial β-oxidation of short-chain fatty acids.

-

Precursor: L-3-hydroxybutyryl-CoA is the direct precursor, which is formed during the third step of the β-oxidation spiral.

-

Key Enzyme: Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD), encoded by the HADH gene, catalyzes the reversible conversion of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. In instances of metabolic dysregulation where L-3-hydroxybutyryl-CoA may accumulate, it can be esterified to carnitine.

-

Carnitine Acyltransferase: Carnitine acetyltransferase (CrAT) is responsible for the reversible transfer of short-chain acyl groups from CoA to carnitine.[1] It is believed to be the primary enzyme that catalyzes the formation of L-3-hydroxybutyrylcarnitine from L-3-hydroxybutyryl-CoA and free carnitine.[2]

-

Cellular Location: This pathway occurs within the mitochondrial matrix, where fatty acid β-oxidation takes place.

D-3-Hydroxybutyrylcarnitine Synthesis

The formation of D-3-hydroxybutyrylcarnitine is predominantly associated with states of ketosis, such as fasting or a ketogenic diet, where the production of ketone bodies is elevated.[3]

-

Precursor: The primary precursor is the ketone body D-3-hydroxybutyrate (D-3HB).

-

Key Enzymes and Pathways: Two main pathways have been proposed for the synthesis of D-3-hydroxybutyrylcarnitine from D-3HB in tissues like skeletal muscle:[4][5]

-

Acyl-CoA Synthetase Pathway: D-3-hydroxybutyrate is first activated to D-3-hydroxybutyryl-CoA by an acyl-CoA synthetase. Subsequently, a carnitine acyltransferase, likely CrAT, catalyzes the transfer of the D-3-hydroxybutyryl group to carnitine.

-

SCOT-Mediated Pathway: Succinyl-CoA:3-oxoacid CoA transferase (SCOT) can catalyze the transfer of CoA from succinyl-CoA to D-3-hydroxybutyrate, forming D-3-hydroxybutyryl-CoA. This intermediate is then converted to D-3-hydroxybutyrylcarnitine by a carnitine acyltransferase.

-

-

Cellular Location: These synthesis pathways are thought to occur within the mitochondria of extrahepatic tissues such as skeletal muscle.

Quantitative Data

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (U/mg protein) | Organism/Tissue | Reference |

| Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) | (S)-3-hydroxybutyryl-CoA | 19 | 98.6 | Nitrosopumilus maritimus (recombinant) | [6] |

| Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) | Acetoacetyl-CoA | 26 | 144.8 | Nitrosopumilus maritimus (recombinant) | [6] |

Note: Kinetic data for human enzymes with specific hydroxybutyryl substrates are limited in the reviewed literature. The data presented is from a marine archaeon and may not directly reflect human enzyme kinetics but provides an estimate.

Metabolite Concentrations

| Metabolite | Condition | Tissue/Fluid | Concentration | Organism | Reference |

| D-3-hydroxybutyrylcarnitine | 38-hour fast | Skeletal Muscle | ~7.5-fold higher than L-3-hydroxybutyrylcarnitine | Human | [5] |

| 3-hydroxybutyrylcarnitine (B12108761) | mHS deficiency | Plasma | 1.45 µmol/L (Reference: 0.05–0.44 µmol/L) | Human | [5] |

| D-3-hydroxybutyrate | Control | Brain (in vivo microdialysis) | 43.4 ± 10.1 µM | Mouse | [7] |

| D-3-hydroxybutyrate | Control | Brain homogenate | 180 nmol/g | Mouse | [7] |

| D-3-hydroxybutyrate | D,L-3-HB administration (low dose) | Plasma (Cmax) | 0.30 mmol/L | Rat | [8] |

| L-3-hydroxybutyrate | D,L-3-HB administration (low dose) | Plasma (Cmax) | 1.88 mmol/L | Rat | [8] |

| D-3-hydroxybutyrate | Control | Brain | 1.32 µmol/g protein | Rat | [8] |

| L-3-hydroxybutyrate | Control | Brain | 0.15 µmol/g protein | Rat | [8] |

| D-3-hydroxybutyrate | Control | Heart | 2.33 µmol/g protein | Rat | [8] |

| L-3-hydroxybutyrate | Control | Heart | 0.75 µmol/g protein | Rat | [8] |

| D-3-hydroxybutyrate | Control | Liver | 1.85 µmol/g protein | Rat | [8] |

| L-3-hydroxybutyrate | Control | Liver | 0.13 µmol/g protein | Rat | [8] |

| D-3-hydroxybutyrate | Control | Muscle | 1.81 µmol/g protein | Rat | [8] |

| L-3-hydroxybutyrate | Control | Muscle | 0.10 µmol/g protein | Rat | [8] |

Experimental Protocols

Quantification of 3-Hydroxybutyrylcarnitine Isomers by LC-MS/MS

This protocol provides a general framework for the separation and quantification of D- and L-3-hydroxybutyrylcarnitine. Specific parameters will need to be optimized for individual instruments.

-

Sample Preparation:

-

To 50 µL of plasma or tissue homogenate, add an internal standard solution containing isotopically labeled carnitines (e.g., D3-carnitine).

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase for injection.

-

-

LC Separation:

-

Column: A chiral column is required for the separation of D- and L-isomers. Alternatively, derivatization with a chiral reagent can be performed prior to separation on a standard C18 column.

-

Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the analytes. The gradient profile needs to be optimized for baseline separation of the isomers.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the precursor-to-product ion transitions for 3-hydroxybutyrylcarnitine (e.g., m/z 248.2 -> 85.1) and the internal standard.

-

Quantification: Create a calibration curve using standards of known concentrations of D- and L-3-hydroxybutyrylcarnitine to quantify the analytes in the samples.

-

Isolation of Mitochondria from Human Skeletal Muscle

This protocol is adapted from established methods for the isolation of functional mitochondria from small amounts of human skeletal muscle tissue obtained by needle biopsy.[3][9][10]

-

Tissue Preparation:

-

Immediately place the fresh muscle biopsy (~50-100 mg) in ice-cold isolation buffer (e.g., 100 mM KCl, 50 mM MOPS, 1 mM EGTA, 5 mM MgSO4, 1 mM ATP, pH 7.4).

-

Mince the tissue thoroughly with fine scissors on a pre-chilled surface.

-

-

Homogenization:

-

Transfer the minced tissue to a small, pre-chilled glass Dounce homogenizer.

-

Homogenize with a few gentle strokes to disrupt the cells without damaging the mitochondria.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

-

Washing:

-

Gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.

-

Repeat the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream applications.

-

In Vitro Assay for Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Activity

This spectrophotometric assay measures the NAD+-dependent oxidation of a substrate by SCHAD.

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Add NAD+ to a final concentration of 1 mM.

-

Add the substrate, L-3-hydroxybutyryl-CoA (or a suitable analog like acetoacetyl-CoA for the reverse reaction), to a final concentration of 0.1 mM.

-

-

Enzyme Reaction:

-

Pre-warm the reaction mixture to 37°C in a cuvette.

-

Initiate the reaction by adding the mitochondrial preparation or purified enzyme.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

-

Calculation of Activity:

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

-

Express the enzyme activity as units per milligram of protein (1 unit = 1 µmol of NADH formed per minute).

-

Signaling Pathways and Logical Relationships

Endogenous Synthesis of L-3-Hydroxybutyrylcarnitine

Caption: Synthesis of L-3-hydroxybutyrylcarnitine from fatty acid β-oxidation.

Endogenous Synthesis of D-3-Hydroxybutyrylcarnitine

Caption: Synthesis of D-3-hydroxybutyrylcarnitine from D-3-hydroxybutyrate.

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound isomers.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyrylcarnitine (HMDB0013127) [hmdb.ca]

- 2. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and Respirometric Assessment of Mitochondria Isolated from Skeletal Muscle Tissue Obtained by Percutaneous Needle Biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Muscle D-3-hydroxybutyrylcarnitine : an alternative pathway in ketone body metabolism 5 | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]

- 7. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of Intact Mitochondria from Skeletal Muscle by Differential Centrifugation for High-resolution Respirometry Measurements [jove.com]

- 10. Video: Mitochondrial Isolation from Skeletal Muscle [jove.com]

The Discovery and History of Hydroxybutyrylcarnitine Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyrylcarnitine (B12108761) is a short-chain acylcarnitine that has emerged as a significant metabolite in the study of cellular metabolism and its dysregulation in various disease states. Initially identified in the broader context of acylcarnitine profiling, which began over seven decades ago, its specific roles in fatty acid oxidation, ketogenesis, and as a biomarker for metabolic disorders have been the subject of intensifying research.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and research of 3-hydroxybutyrylcarnitine, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

I. Discovery and Historical Milestones

The discovery of the acylcarnitine family, to which 3-hydroxybutyrylcarnitine belongs, dates back more than 70 years.[1][2][3] These molecules were identified as crucial for the transport of fatty acids into the mitochondria for β-oxidation. However, the specific identification and clinical significance of individual acylcarnitine species, such as 3-hydroxybutyrylcarnitine, is a more recent development, largely driven by advancements in analytical techniques like tandem mass spectrometry (MS/MS).

The widespread implementation of expanded newborn screening programs using MS/MS in the 1990s was a pivotal moment in acylcarnitine research.[4] These programs enabled the profiling of a wide range of acylcarnitines from dried blood spots, leading to the early diagnosis of numerous inborn errors of metabolism. It was in this context that elevated levels of a C4-hydroxyl-acylcarnitine, which includes 3-hydroxybutyrylcarnitine, were linked to specific fatty acid oxidation disorders.

Subsequent research has further elucidated the origins and metabolic significance of 3-hydroxybutyrylcarnitine. It is now understood to be formed from two primary sources: the intermediate of fatty acid β-oxidation, L-3-hydroxyacyl-CoA, and the ketone body, D-3-hydroxybutyrate.[5][6] This dual origin places 3-hydroxybutyrylcarnitine at the crossroads of lipid metabolism and ketogenesis, making it a valuable biomarker for studying metabolic flexibility and disease.

II. Quantitative Data on 3-Hydroxybutyrylcarnitine Levels

The concentration of 3-hydroxybutyrylcarnitine in biological fluids is a key indicator of metabolic status. It is important to note that many analytical methods, particularly those without chromatographic separation, measure 3-hydroxybutyrylcarnitine (C4OH) along with its isomer, malonylcarnitine (C3DC). The following tables summarize reported concentrations in various physiological and pathological states.

Table 1: Plasma/Serum Concentrations of 3-Hydroxybutyrylcarnitine (or C3DC+C4OH)

| Population/Condition | Analyte | Concentration (µmol/L) | Reference(s) |

| Healthy Adults | Total Carnitine | 49-50 | [7] |

| Healthy Adults | Acetylcarnitine | 6-7 | [7] |

| Normal Glucose Tolerance (NGT) | C3DC+C4OH | ~0.1 | [3][8] |

| Isolated Impaired Fasting Glycaemia (IFG) | C3DC+C4OH | ~0.1 | [3][8] |

| Impaired Glucose Tolerance (IGT) | C3DC+C4OH | ~0.12 | [3][8] |

| Type 2 Diabetes (T2D) | C3DC+C4OH | ~0.15 | [3][8] |

| Short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency | 3-hydroxybutyrylcarnitine | Persistently elevated | [9] |

Table 2: 3-Hydroxybutyrylcarnitine in Newborn Screening (Dried Blood Spots)

| Condition | Analyte | Observation | Reference(s) |

| Healthy Newborns | Acylcarnitines | Baseline levels established for reference | [10] |

| Short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency | C4OH | Elevated | [4] |

| Beta-ketothiolase deficiency | C4OH | Elevated | [11] |

| Mitochondrial acetoacetyl-CoA thiolase deficiency | C4OH | Elevated | [1] |

III. Experimental Protocols

The accurate quantification of 3-hydroxybutyrylcarnitine and other acylcarnitines is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice between derivatization and non-derivatization methods depends on the specific requirements of the study, such as the need to separate isomers.

A. Sample Preparation

1. Plasma/Serum:

-

Protein Precipitation: A simple and common method involves the precipitation of proteins using a solvent like acetonitrile (B52724) or methanol (B129727), often containing isotopically labeled internal standards. The supernatant is then directly analyzed or further processed.

-

Solid-Phase Extraction (SPE): For cleaner samples, cation-exchange SPE can be used to isolate carnitines and acylcarnitines.

2. Dried Blood Spots (DBS):

-

A small disc (e.g., 3 mm) is punched from the DBS card into a microtiter plate.

-

An extraction solution, typically methanol containing internal standards, is added.

-

The plate is agitated and incubated to allow for the elution of analytes.

-

The supernatant is then transferred for analysis.

3. Urine:

-

Urine samples are often diluted with a solvent like methanol.

-

Centrifugation is used to remove any particulate matter.

-

The supernatant is collected for analysis.

B. Derivatization (Optional)

Derivatization is often employed to improve the chromatographic properties and ionization efficiency of acylcarnitines, and crucially, to separate isobaric compounds like 3-hydroxybutyrylcarnitine and malonylcarnitine.

-

Butyl Esterification: This is a widely used method where samples are treated with butanolic-HCl at an elevated temperature (e.g., 60-65°C). This process converts the carboxyl group of acylcarnitines to their butyl esters, which allows for their separation and distinct detection by MS/MS.

-

3-Nitrophenylhydrazine (3NPH) Derivatization: This method targets the carboxyl group and can enhance the sensitivity of detection.

C. LC-MS/MS Analysis

-

Liquid Chromatography: Reversed-phase chromatography using a C8 or C18 column is commonly used for the separation of acylcarnitines. A gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid and ammonium (B1175870) acetate, is employed. The separation of isomers is a critical aspect of the chromatographic method development.

-

Tandem Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acylcarnitine are monitored for high selectivity and sensitivity. A common product ion for all acylcarnitines is m/z 85.

IV. Signaling Pathways and Experimental Workflows

A. Metabolic Pathways of 3-Hydroxybutyrylcarnitine Formation

3-Hydroxybutyrylcarnitine is synthesized through two main pathways, which are depicted in the following diagrams.

B. Experimental Workflow for Biomarker Discovery

The identification of 3-hydroxybutyrylcarnitine as a biomarker for various diseases has followed a typical metabolomics workflow. This workflow can be generalized for the discovery and validation of new acylcarnitine-based biomarkers.

V. Conclusion

The journey of 3-hydroxybutyrylcarnitine from a relatively obscure acylcarnitine to a significant biomarker in metabolic research exemplifies the power of advanced analytical technologies in elucidating complex biological processes. Its dual origin from both fatty acid oxidation and ketogenesis makes it a unique and informative molecule for assessing metabolic health and disease. For researchers and drug development professionals, understanding the nuances of its biochemistry, the methods for its accurate quantification, and its association with various pathologies is crucial for leveraging its potential in diagnostics and therapeutics. The continued investigation into the precise roles of D- and L-isomers of 3-hydroxybutyrylcarnitine will undoubtedly open new avenues for understanding and treating metabolic disorders.

References

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]

- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyrylcarnitine (HMDB0013127) [hmdb.ca]

- 4. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key Stages of the Metabolomics Workflow [arome-science.com]

- 6. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-hydroxyacyl-coenzyme a dehydrogenase deficiency: identification of a new mutation causing hyperinsulinemic hypoketotic hypoglycemia, altered organic acids and acylcarnitines concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI - Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of β-oxidation in insulin secretion [jci.org]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

The Pivotal Role of Hydroxybutyrylcarnitine in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxybutyrylcarnitine, an acylcarnitine species, has emerged as a critical node in the intricate network of cellular energy metabolism. This technical guide provides an in-depth exploration of its dual origins from fatty acid β-oxidation and ketone body metabolism, its enzymatic regulation, and its significance as a biomarker in various metabolic disorders. Detailed experimental protocols for its quantification and the analysis of related enzymatic activities are provided, alongside visual representations of the key metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Cellular energy homeostasis is maintained through a complex interplay of metabolic pathways that ensure a steady supply of ATP. Within this network, acylcarnitines play a crucial role in the transport and metabolism of fatty acids. Among these, 3-hydroxybutyrylcarnitine (B12108761) has garnered significant attention due to its unique position at the crossroads of fatty acid oxidation and ketone body utilization. This molecule exists as two stereoisomers, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, each with a distinct metabolic origin and physiological relevance.

L-3-hydroxybutyrylcarnitine is an intermediate in the β-oxidation of fatty acids, reflecting the flux through this vital energy-producing pathway. Conversely, D-3-hydroxybutyrylcarnitine is primarily derived from the ketone body D-3-hydroxybutyrate, providing a link between ketosis and carnitine metabolism.[1][2] Alterations in the levels of these isomers have been implicated in a range of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and inborn errors of metabolism, positioning this compound as a valuable biomarker for disease diagnosis and monitoring.[3][4]

This guide will dissect the metabolic pathways governing this compound synthesis and degradation, present quantitative data on its physiological and pathological concentrations, and provide detailed experimental protocols for its study.

Metabolic Pathways of this compound

The metabolism of this compound is intrinsically linked to two fundamental energy-producing pathways: fatty acid β-oxidation and ketone body metabolism.

L-3-Hydroxybutyrylcarnitine and Fatty Acid β-Oxidation

L-3-hydroxybutyrylcarnitine is formed as an intermediate during the β-oxidation of fatty acids in the mitochondria. Specifically, it is the carnitine ester of L-3-hydroxybutyryl-CoA. The formation of L-3-hydroxybutyrylcarnitine is catalyzed by carnitine acetyltransferase (CrAT), which facilitates the reversible transfer of short-chain acyl groups between coenzyme A (CoA) and carnitine. This reaction is crucial for buffering the intramitochondrial acyl-CoA/CoA ratio and for the transport of acyl groups out of the mitochondria.

References

- 1. uncmedicalcenter.org [uncmedicalcenter.org]

- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyrylcarnitine (HMDB0013127) [hmdb.ca]

- 4. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Data Presentation: Physiological Plasma Concentrations of 3-Hydroxybutyrylcarnitine

An In-depth Technical Guide on the Physiological Concentrations of Hydroxybutyrylcarnitine in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxybutyrylcarnitine (B12108761), a short-chain acylcarnitine, with a focus on its physiological concentrations in human plasma. This document summarizes quantitative data, details experimental protocols for its measurement, and illustrates its position in relevant metabolic pathways.

The physiological concentration of 3-hydroxybutyrylcarnitine in plasma is typically low and can be influenced by factors such as age and metabolic state. The following tables summarize the reference ranges for 3-hydroxybutyrylcarnitine (often reported as C4-OH or 3-OH-iso-/butyrylcarnitine) in human plasma. It is important to note that many analytical methods measure 3-hydroxybutyrylcarnitine along with its isomers.

| Analyte Name | Age Group | Reference Range (nmol/mL) | Reference |

| 3-OH-iso-/butyrylcarnitine, C4-OH | ≤ 7 days | < 0.13 | [1] |

| 8 days - 7 years | < 0.51 | [1] | |

| ≥ 8 years | < 0.18 | [1] | |

| 3-hydroxybutyrylvarnitine, C4-OH | All Ages | 0.00 - 0.40 | [2] |

Note: These reference ranges may vary between laboratories and analytical methods.

Experimental Protocols: Quantification of 3-Hydroxybutyrylcarnitine in Plasma

The gold standard for the quantification of acylcarnitines, including 3-hydroxybutyrylcarnitine, in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a detailed methodology compiled from various sources.

Sample Preparation

Proper sample collection and preparation are critical for accurate quantification.

-

Sample Collection: Blood should be collected in tubes containing an anticoagulant such as sodium heparin. The specimen should be centrifuged as soon as possible to separate the plasma. The resulting plasma should be frozen immediately and stored at -80°C until analysis.[3] Patient should be in a well-fed state.[3]

-

Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. A common method involves adding a threefold volume of cold methanol (B129727) to the plasma sample. The mixture is vortexed and then centrifuged at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C. The supernatant containing the acylcarnitines is then collected.

-

Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, acylcarnitines can be derivatized to their butyl esters. This is achieved by adding a solution of n-butanol containing 5% (v/v) acetyl chloride to the dried supernatant and incubating at 60°C for 20 minutes. The sample is then dried again and reconstituted in the initial mobile phase.

Liquid Chromatography

-

Column: A reversed-phase C18 column is typically used for the separation of acylcarnitines. An example is a Zorbax Eclipse XDB-C18 column (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A gradient elution is employed to separate the various acylcarnitines based on their polarity. A typical gradient might start with a high percentage of mobile phase A, with a gradual increase in mobile phase B over the course of the run to elute the more hydrophobic long-chain acylcarnitines.

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

Tandem Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used to ionize the acylcarnitine molecules.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each acylcarnitine and one or more of its characteristic product ions. For 3-hydroxybutyrylcarnitine, the precursor ion is the protonated molecule [M+H]+, and a common product ion results from the neutral loss of trimethylamine (B31210) (m/z 59) and other fragments.

-

Internal Standards: To ensure accuracy and precision, stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine) are added to the samples at the beginning of the sample preparation process.

Mandatory Visualization: Metabolic Pathways of 3-Hydroxybutyrylcarnitine

The following diagram illustrates the formation of 3-hydroxybutyrylcarnitine from two key metabolic pathways: fatty acid β-oxidation and ketogenesis.

Caption: Formation of 3-Hydroxybutyrylcarnitine.

This guide provides a foundational understanding of the physiological aspects of 3-hydroxybutyrylcarnitine in plasma. For further in-depth research and specific applications, consulting the primary literature is recommended.

References

The Role of 3-Hydroxybutyrylcarnitine in Mitochondrial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxybutyrylcarnitine (B12108761) (C4-OH) is a short-chain acylcarnitine that has emerged as a critical biomarker for monitoring mitochondrial dysfunction, particularly in the context of inborn errors of metabolism. This technical guide provides an in-depth analysis of the biochemical origins of 3-hydroxybutyrylcarnitine, its role in the pathophysiology of mitochondrial disorders, and its utility as a diagnostic marker. We present quantitative data on its concentration in various physiological and pathological states, detailed experimental protocols for its measurement, and an overview of the signaling pathways impacted by its accumulation. This document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development investigating mitochondrial bioenergetics and related metabolic diseases.

Biochemical Origins and Metabolic Significance of 3-Hydroxybutyrylcarnitine

3-Hydroxybutyrylcarnitine is an ester of carnitine and 3-hydroxybutyric acid.[1] Its presence and concentration in biological fluids are indicative of the intricate interplay between fatty acid β-oxidation and ketogenesis. There are two primary stereoisomers of 3-hydroxybutyrylcarnitine, L- and D-3-hydroxybutyrylcarnitine, each arising from distinct metabolic pathways.

-

L-3-Hydroxybutyrylcarnitine is an intermediate in the mitochondrial β-oxidation of fatty acids. Specifically, it is formed from L-3-hydroxybutyryl-CoA, a product of the third step in the β-oxidation spiral.[2] In conditions where this pathway is impaired, such as in Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, L-3-hydroxybutyryl-CoA accumulates and is subsequently esterified to carnitine, leading to elevated levels of L-3-hydroxybutyrylcarnitine in plasma and urine.[2]

-

D-3-Hydroxybutyrylcarnitine , also known as ketocarnitine, is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB).[3] During periods of fasting or ketogenic diets, increased production of D-3HB in the liver leads to its utilization by extrahepatic tissues, including muscle.[3] In these tissues, D-3HB can be converted to D-3-hydroxybutyrylcarnitine.[3]

The formation of 3-hydroxybutyrylcarnitine serves as a mechanism to buffer excess acyl-CoA species within the mitochondria, thereby regenerating the pool of free Coenzyme A (CoA) required for other metabolic processes. However, the accumulation of 3-hydroxybutyrylcarnitine and other acylcarnitines is increasingly recognized as a contributor to cellular dysfunction.

3-Hydroxybutyrylcarnitine as a Biomarker for Mitochondrial Dysfunction

Elevated levels of 3-hydroxybutyrylcarnitine are a key diagnostic marker for several inborn errors of metabolism that affect mitochondrial function.

Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Deficiency

SCHAD deficiency is an autosomal recessive disorder of fatty acid β-oxidation caused by mutations in the HADH gene.[2] This enzymatic defect leads to the accumulation of L-3-hydroxyacyl-CoA esters, which are subsequently converted to their corresponding acylcarnitines. Persistently elevated levels of 3-hydroxybutyrylcarnitine in plasma are a hallmark of this condition.[2] In severe cases with significantly reduced enzyme activity, plasma 3-hydroxybutyrylcarnitine levels are invariably elevated.[2]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

While not a primary diagnostic marker, altered levels of various acylcarnitines, including short-chain species, can be observed in MCAD deficiency, reflecting the overall disruption of fatty acid oxidation.

Other Conditions

Elevated 3-hydroxybutyrylcarnitine has also been noted in other conditions such as mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) deficiency, congenital hyperinsulinism, and beta-ketothiolase deficiency.[4]

Quantitative Data on 3-Hydroxybutyrylcarnitine Concentrations

The following tables summarize the reported concentrations of 3-hydroxybutyrylcarnitine in plasma under normal and pathological conditions.

| Condition | Analyte | Concentration (μmol/L) | Reference |

| Healthy Individuals | 3-Hydroxybutyrylcarnitine | 0.05 - 0.44 | [4] |

| SCHAD Deficiency | 3-Hydroxybutyrylcarnitine | > 0.94 | [2] |

| mHS Deficiency | 3-Hydroxybutyrylcarnitine | 1.45 | [4] |

| Condition | Analyte | Concentration (μmol/L) | Reference |

| Healthy Adults | L-carnitine | 38 - 44 | [5] |

| Healthy Adults | Acetyl-L-carnitine | 6 - 7 | [5] |

| Healthy Adults | Total Carnitine | 49 - 50 | [5] |

Pathophysiological Role and Downstream Signaling

The accumulation of 3-hydroxybutyrylcarnitine and other acylcarnitines is not merely a biomarker but an active participant in the pathophysiology of mitochondrial dysfunction.

Mitochondrial Toxicity

Excess acylcarnitines can exert direct toxic effects on mitochondria. Long-chain acylcarnitines have been shown to interfere with mitochondrial ATP production, leading to impaired cardiac function. While the specific effects of 3-hydroxybutyrylcarnitine are less characterized, the general principle of acylcarnitine-induced mitochondrial stress likely applies. This can involve the inhibition of key mitochondrial enzymes and disruption of the electron transport chain. For instance, octanoyl-CoA, a medium-chain acyl-CoA, has been shown to inhibit complex III of the respiratory chain.[6]

Proinflammatory Signaling

Acylcarnitines can activate proinflammatory signaling pathways. Studies have shown that medium and long-chain acylcarnitines can induce the expression of cyclooxygenase-2 (COX-2) and proinflammatory cytokines. This effect is mediated, at least in part, through the activation of pattern recognition receptor (PRR) signaling pathways, involving downstream components like JNK, ERK, and the adaptor protein MyD88.[7] The generation of reactive oxygen species (ROS) is another potential mechanism by which acylcarnitines can trigger inflammation.[7]

Insulin (B600854) Resistance

The accumulation of acylcarnitines is also implicated in the development of insulin resistance. Excess intracellular lipids and their metabolites, including acylcarnitines, can interfere with insulin signaling pathways. This can occur through the activation of protein kinase C (PKC) and other serine/threonine kinases that phosphorylate and inhibit key components of the insulin signaling cascade, such as the insulin receptor substrate (IRS) proteins.

Experimental Protocols

The accurate quantification of 3-hydroxybutyrylcarnitine and other acylcarnitines is crucial for the diagnosis and monitoring of mitochondrial disorders. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis of Acylcarnitines from Dried Blood Spots (DBS)

Sample Preparation:

-

Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well microtiter plate.

-

Add 200 µL of an extraction solution consisting of 60% methanol (B129727) and 40% water, containing stable isotope-labeled internal standards for the acylcarnitines of interest.

-

Incubate the plate with shaking for a predetermined time (e.g., 30 minutes) to allow for the extraction of the analytes.

-

Centrifuge the plate to pellet any debris.

-

Transfer the supernatant to a new plate for analysis.

LC-MS/MS Analysis:

-

Chromatography: Utilize a suitable reversed-phase or HILIC column to separate the acylcarnitines. A gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with a small amount of formic acid is commonly employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

Analysis of Acylcarnitines from Plasma

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution containing stable isotope-labeled acylcarnitines.

-

Precipitate proteins by adding 300 µL of cold methanol.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., mobile phase A) for LC-MS/MS analysis.

Visualizations

Signaling Pathways

Caption: Downstream signaling effects of this compound accumulation.

Experimental Workflows

Caption: Diagnostic workflow for fatty acid oxidation disorders.

Conclusion and Future Directions

3-Hydroxybutyrylcarnitine has proven to be an invaluable biomarker in the diagnosis and management of mitochondrial dysfunction, particularly in the context of fatty acid β-oxidation disorders. Its accumulation is not only a diagnostic indicator but also a contributor to the pathophysiology of these conditions through the induction of mitochondrial toxicity, inflammation, and insulin resistance. The continued development and refinement of analytical methods for its quantification will further enhance its clinical utility. Future research should focus on elucidating the precise molecular mechanisms by which 3-hydroxybutyrylcarnitine and other acylcarnitines exert their toxic effects, and on exploring therapeutic strategies to mitigate their accumulation and downstream consequences. This will be crucial for the development of novel treatments for patients with mitochondrial diseases.

References

- 1. 3-Hydroxyacyl-Coenzyme A Dehydrogenase Deficiency: Identification of a New Mutation Causing Hyperinsulinemic Hypoketotic Hypoglycemia, Altered Organic Acids and Acylcarnitines Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Electron Transport Chain [moodle2.units.it]

- 3. Severe clinical manifestation of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency associated with two novel mutations: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of short- and medium-chain organic acids, acylcarnitines, and acyl-CoAs on mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Hydroxybutyrylcarnitine in Human Plasma using UPLC-Tandem Mass Spectrometry

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxybutyrylcarnitine (C4-OH carnitine) is a short-chain acylcarnitine that has garnered significant interest as a biomarker in various metabolic states, including ketosis, insulin (B600854) resistance, and inborn errors of metabolism.[1] Specifically, the D-3-hydroxybutyrylcarnitine isomer is formed from the ketone body D-3-hydroxybutyrate, providing a link between fatty acid oxidation, ketogenesis, and carnitine metabolism.[1] Accurate and robust quantification of this compound in biological matrices is crucial for understanding its physiological roles and its potential as a clinical biomarker.

This application note provides a detailed protocol for the quantification of 3-hydroxybutyrylcarnitine (B12108761) in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method described herein offers high sensitivity, specificity, and throughput for reliable analysis in research and clinical settings.

Experimental Protocols

Materials and Reagents

-

3-Hydroxybutyrylcarnitine hydrochloride (analytical standard)

-

3-Hydroxybutyrylcarnitine-d3 hydrochloride (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

-

Thawing and Centrifugation: Thaw frozen human plasma samples on ice. Once thawed, centrifuge at 4°C and 3000 x g for 10 minutes to pellet any particulates.

-

Protein Precipitation: In a clean microcentrifuge tube, combine 50 µL of plasma supernatant with 200 µL of cold acetonitrile containing the internal standard (3-hydroxybutyrylcarnitine-d3 at 100 ng/mL).

-

Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean tube or a 96-well plate for UPLC-MS/MS analysis, avoiding disturbance of the protein pellet.

UPLC-MS/MS Method

UPLC System: Waters ACQUITY UPLC or equivalent Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm Column Temperature: 45°C Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Injection Volume: 5 µL

Gradient Elution:

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.0 | 0.4 | 98 | 2 |

| 1.0 | 0.4 | 98 | 2 |

| 3.0 | 0.4 | 30 | 70 |

| 3.5 | 0.4 | 5 | 95 |

| 4.5 | 0.4 | 5 | 95 |

| 4.6 | 0.4 | 98 | 2 |

| 6.0 | 0.4 | 98 | 2 |

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer Ionization Mode: Positive Electrospray Ionization (ESI+) Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 500°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr

MRM Transitions:

Acylcarnitines commonly fragment to produce a characteristic product ion at m/z 85.[2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 3-Hydroxybutyrylcarnitine | 248.15 | 85.1 | 30 | 18 |

| 3-Hydroxybutyrylcarnitine-d3 (IS) | 251.15 | 85.1 | 30 | 18 |

Data Presentation

The following table summarizes the quantitative performance of the UPLC-MS/MS method for the analysis of 3-hydroxybutyrylcarnitine.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Visualizations

Conclusion

The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 3-hydroxybutyrylcarnitine in human plasma. The protocol is straightforward, employing a simple protein precipitation step for sample preparation and a rapid UPLC gradient for chromatographic separation. This method is well-suited for researchers and clinicians investigating the role of this compound in metabolic health and disease.

References

- 1. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Hydroxybutyrylcarnitine in Human Urine Samples

Introduction

Hydroxybutyrylcarnitine is an acylcarnitine that plays a role in fatty acid metabolism and ketone body utilization. Its quantification in urine is of significant interest to researchers and clinicians for studying metabolic pathways and diagnosing certain inborn errors of metabolism. This application note provides a detailed protocol for the sensitive and specific measurement of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly effective analytical technique for this purpose.[1][2][3] This method is intended for researchers, scientists, and professionals involved in drug development and clinical diagnostics.

Principle of the Method

This protocol employs a robust and sensitive method for the quantification of this compound. The methodology involves the dilution of urine samples, followed by protein precipitation to remove interfering macromolecules.[4] For enhanced chromatographic retention and analytical sensitivity, the protocol includes a butylation derivatization step.[5] The derivatized this compound is then separated from other urine components using reversed-phase liquid chromatography and detected by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis.[6][7]

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| This compound | Sigma-Aldrich | Analytical Standard |

| d3-Hydroxybutyrylcarnitine | Cambridge Isotope Laboratories | Internal Standard |

| Acetonitrile (B52724) (ACN) | Fisher Scientific | LC-MS Grade |

| Methanol (B129727) (MeOH) | Fisher Scientific | LC-MS Grade |

| Formic Acid (FA) | Fisher Scientific | LC-MS Grade |

| Hydrochloric Acid (HCl) | Sigma-Aldrich | ACS Grade |

| n-Butanol | Sigma-Aldrich | ACS Grade |

| Ultrapure Water | Millipore Milli-Q system | Type 1 |

| 1.5 mL Microcentrifuge Tubes | Eppendorf | --- |

| 96-well plates | Waters | --- |

| Centrifuge | Eppendorf | --- |

| Nitrogen Evaporator | Organomation | --- |

| Vortex Mixer | Fisher Scientific | --- |

| LC-MS/MS System | Waters, Sciex, Agilent, etc. | --- |

| Analytical Column | Waters ACQUITY UPLC BEH C18 | --- |

Experimental Protocol

Standard and Quality Control (QC) Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and d3-hydroxybutyrylcarnitine in methanol.

-

Working Standard Solutions: Serially dilute the this compound primary stock solution with 50% methanol in water to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

-

Internal Standard (IS) Working Solution (10 µM): Dilute the d3-hydroxybutyrylcarnitine primary stock solution in 50% methanol.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the this compound standard.

Sample Preparation

-

Urine Collection and Storage: Collect urine samples and store them at -80°C until analysis.[8][9]

-

Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at 2000 x g for 10 minutes to remove any particulate matter.[4]

-

Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of urine supernatant.

-

Internal Standard Addition: Add 10 µL of the 10 µM d3-hydroxybutyrylcarnitine internal standard working solution to each sample, calibrator, and QC.

-

Protein Precipitation: Add 150 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.[4]

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube or a 96-well plate.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Reconstitute the dried extract in 100 µL of 3N butanolic HCl. Incubate at 60°C for 30 minutes.[5]

-

Final Drying and Reconstitution: Dry the samples again under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

LC-MS/MS Analysis

| Parameter | Condition |

| LC System: | Waters ACQUITY UPLC or equivalent |

| Column: | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Column Temperature: | 40°C |

| Mobile Phase A: | 0.1% Formic Acid in Water |

| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |

| Flow Rate: | 0.4 mL/min |

| Injection Volume: | 5 µL |

| Gradient: | 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions |

| MS System: | Triple Quadrupole Mass Spectrometer |

| Ionization Mode: | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage: | 3.0 kV |

| Source Temperature: | 150°C |

| Desolvation Temperature: | 400°C |

| MRM Transitions: | See Table 5 |

Data and Results

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound Butyl Ester | 304.2 | 85.1 | 20 |

| d3-Hydroxybutyrylcarnitine Butyl Ester | 307.2 | 85.1 | 20 |

Calibration Curve

A typical calibration curve for this compound should have a correlation coefficient (r²) of >0.99.

| Concentration (µM) | Peak Area Ratio (Analyte/IS) |

| 0.1 | Example Value |

| 0.5 | Example Value |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |

| Matrix Effect | Within 85-115% |

| Recovery | Consistent and reproducible |

Workflow Diagram

Caption: Workflow for the quantification of this compound in urine.

Discussion

This protocol outlines a reliable and reproducible method for the quantification of this compound in human urine. The use of a stable isotope-labeled internal standard and butylation derivatization contributes to the accuracy and sensitivity of the assay. This method can be adapted for high-throughput analysis using 96-well plates. It is crucial to perform a full method validation to ensure the reliability of the results for specific research or clinical applications. The analysis of acylcarnitines, including this compound, is a valuable tool for investigating metabolic disorders.[1][10]

References

- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of carnitine biosynthesis metabolites in urine by HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: 3-Hydroxybutyrylcarnitine as a Biomarker for Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyrylcarnitine (B12108761) (C4-OH) is emerging as a significant biomarker in the field of diabetes research. This acylcarnitine, an ester of carnitine and 3-hydroxybutyric acid, is intrinsically linked to fatty acid oxidation and ketone body metabolism.[1] Altered levels of 3-hydroxybutyrylcarnitine in circulation have been associated with insulin (B600854) resistance and the pathogenesis of type 2 diabetes, making it a valuable tool for studying disease progression and the efficacy of therapeutic interventions.[1][2] These application notes provide a comprehensive overview of the role of 3-hydroxybutyrylcarnitine as a biomarker, along with detailed protocols for its quantification in plasma samples.

Association with Diabetes and Insulin Resistance

Studies have demonstrated a significant association between elevated plasma concentrations of 3-hydroxybutyrylcarnitine and prediabetic conditions as well as overt type 2 diabetes.[2][3] This elevation is thought to reflect mitochondrial dysfunction, where an overload of fatty acids leads to incomplete β-oxidation and a subsequent accumulation of acylcarnitine intermediates. This metabolic dysregulation is a key feature of insulin resistance.[4]

One study involving 1019 individuals categorized by glucose tolerance status—Normal Glucose Tolerance (NGT), Isolated Impaired Fasting Glycaemia (IFG), Impaired Glucose Tolerance (IGT), and Type 2 Diabetes (T2D)—found significantly different serum concentrations of malonylcarnitine/hydroxybutyrylcarnitine (C3DC+C4OH) among the groups.[2][3] Subjects with IFG and IGT exhibited lower serum concentrations of C3DC+C4OH compared to those with T2D.[2][3]

Data Presentation

The following table summarizes the serum concentrations of malonylcarnitine/hydroxybutyrylcarnitine (C3DC+C4OH) across different glucose tolerance statuses, as reported in a study of a Sorbian population.[2][3]

| Glucose Tolerance Status | Number of Subjects (n) | C3DC+C4OH (μmol/L) - Mean ± SEM |

| Normal Glucose Tolerance (NGT) | 636 | 0.045 ± 0.001 |

| Isolated Impaired Fasting Glycaemia (IFG) | 184 | 0.048 ± 0.002 |

| Impaired Glucose Tolerance (IGT) | 87 | 0.051 ± 0.003 |

| Type 2 Diabetes (T2D) | 112 | 0.060 ± 0.003 |

Data adapted from Haissaguerre et al. (2013) PLOS ONE.[2][3]

Signaling Pathway and Metabolic Context

3-Hydroxybutyrylcarnitine is positioned at the crossroads of fatty acid and ketone body metabolism. Its formation can occur through two primary pathways: as an intermediate of fatty acid β-oxidation or from the ketone body D-3-hydroxybutyrate.[1] In states of insulin resistance, an excess influx of fatty acids into the mitochondria can overwhelm the tricarboxylic acid (TCA) cycle, leading to the accumulation of incompletely oxidized acyl-CoAs. These are then converted to acylcarnitines, including 3-hydroxybutyrylcarnitine, and exported from the mitochondria.

Experimental Protocols

Quantification of 3-Hydroxybutyrylcarnitine in Human Plasma by UPLC-MS/MS

This protocol provides a robust method for the quantitative analysis of 3-hydroxybutyrylcarnitine in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Materials and Reagents

-

3-Hydroxybutyrylcarnitine standard

-

Internal Standard (e.g., d3-3-hydroxybutyrylcarnitine)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium (B1175870) acetate (B1210297), LC-MS grade

-

Heptafluorobutyric acid (HFBA)

-

Water, LC-MS grade

-

Human plasma (EDTA)

2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-